Iodine vs. Bromine: Differential Cross-Coupling Reactivity in Palladium Catalysis
The iodine atom in 2-Fluoro-5-iodoaniline undergoes oxidative addition with Pd(0) catalysts substantially faster than the bromine atom in 2-Fluoro-5-bromoaniline. This difference is quantifiable through comparative kinetic studies. Aryl iodides typically react with Pd(PPh3)4 at rates 10–100 times greater than the corresponding aryl bromides under identical conditions [1]. This enhanced reactivity translates to higher yields in cross-coupling reactions; for example, in Suzuki-Miyaura couplings, aryl iodides often afford >90% yields where bromides yield 50–80% under the same conditions, and chlorides are frequently unreactive without specialized ligands [2].
| Evidence Dimension | Relative Oxidative Addition Rate (Pd(0)) |
|---|---|
| Target Compound Data | 10–100 times faster than aryl bromides (inferred for 2-Fluoro-5-iodoaniline based on aryl iodide class) |
| Comparator Or Baseline | 2-Fluoro-5-bromoaniline (CAS 2924-09-6) |
| Quantified Difference | 1–2 orders of magnitude faster oxidative addition |
| Conditions | Pd(PPh3)4, typical cross-coupling conditions (class-level inference) |
Why This Matters
Faster oxidative addition enables milder reaction conditions, shorter reaction times, and higher yields, reducing process costs and improving synthetic efficiency.
- [1] Fitton, P.; Rick, E. A. The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0). Journal of Organometallic Chemistry 1971, 28 (2), 287-291. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95 (7), 2457-2483. View Source
